2-Keto-4-mercaptobutyric acid

Overview

Description

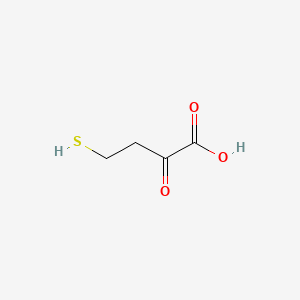

2-Keto-4-mercaptobutyric acid is a sulfur-containing amino acid derivative with the molecular formula C4H6O3S. It is a key intermediate in the biosynthesis of cysteine, an essential amino acid that plays a crucial role in protein synthesis and antioxidant defense. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-4-mercaptobutyric acid can be synthesized through various chemical routes. One common method involves the oxidation of 4-mercaptobutyric acid using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another approach is the decarboxylation of 2-keto acids in the presence of specific enzymes .

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. This method leverages genetically engineered microorganisms to convert substrates like glucose into the desired compound through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

2-Keto-4-mercaptobutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: It can be reduced to form thiols or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

Disulfides: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-Keto-4-mercaptobutyric acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.

Biology: Investigated for its role in thiol metabolism and oxidative stress.

Medicine: Explored for its potential therapeutic effects, particularly in the biosynthesis of cysteine.

Industry: Utilized in the production of antioxidants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Keto-4-mercaptobutyric acid involves its role as an intermediate in the biosynthesis of cysteine. It participates in enzymatic reactions that convert it into cysteine, which is essential for protein synthesis and antioxidant defense. The compound interacts with various enzymes and metabolic pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

2-Keto-4-methylthiobutyric acid: Another sulfur-containing amino acid derivative involved in ethylene biosynthesis.

4-Mercaptobutyric acid: A precursor in the synthesis of 2-Keto-4-mercaptobutyric acid.

Cysteine: An essential amino acid synthesized from this compound

Uniqueness

This compound is unique due to its dual role as both a precursor and an intermediate in the biosynthesis of cysteine. This dual functionality makes it a valuable compound in both biological and industrial contexts.

Biological Activity

2-Keto-4-mercaptobutyric acid (KMB) is a sulfur-containing amino acid analog with the molecular formula CHOS and a molecular weight of 134.16 g/mol. Its unique structure, which includes both a keto group and a mercapto group, allows it to interact with various biomolecules, particularly proteins. This compound has garnered attention in biochemical research due to its potential regulatory roles in metabolic pathways and its interactions with sulfhydryl groups in proteins.

- Molecular Formula : CHOS

- Molecular Weight : 134.16 g/mol

- CAS Number : 4273-28-3

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with sulfhydryl groups in proteins. This interaction can lead to:

- Inhibition or activation of enzymes : By modifying the active sites of enzymes, KMB can influence metabolic processes.

- Regulation of protein function : The binding of KMB can alter protein conformation, affecting their stability and activity.

Biological Significance

Research indicates that KMB may play significant roles in various biological processes:

- Metabolic Regulation : It is involved in pathways related to sulfur amino acids, potentially influencing conditions such as homocystinuria and other metabolic disorders.

- Gene Expression Modulation : KMB has been shown to affect the activity of certain transcriptional regulators, linking it to gene repression mechanisms .

Case Study 1: Interaction with CtBP1

A study investigated the kinetic properties of CtBP1 (C-terminal binding protein 1), a co-repressor that interacts with various alpha-keto acids. The findings revealed that KMB acts as a potent regulator of CtBP activity, significantly influencing gene repression linked to the methionine salvage pathway .

Case Study 2: Protein Interactions

KMB's interactions with proteins have been documented, showcasing its capability to modify protein functions through thiol modifications. This property is crucial for understanding how metabolic diseases associated with sulfur amino acids manifest at the molecular level.

Applications in Research

The unique properties of KMB make it valuable in various research applications:

- Studying Protein Structure and Function : Its ability to interact with sulfhydryl groups allows researchers to probe protein folding and stability.

- Metabolic Disease Research : Understanding KMB's role in sulfur metabolism can provide insights into diseases like homocystinuria.

Comparative Analysis

The following table summarizes key compounds related to this compound, highlighting their structural similarities and unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Homocysteine | Contains sulfur | Precursor to cysteine; involved in methylation cycles |

| Cysteine | Contains thiol group | Essential amino acid; involved in protein synthesis |

| Methionine | Contains sulfur | Precursor for homocysteine; involved in methylation |

| Alpha-Ketobutyric Acid | Lacks sulfhydryl group | Simple keto acid; less reactive than KMB |

Properties

IUPAC Name |

2-oxo-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIDQKYCHSXXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195408 | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-28-3 | |

| Record name | 4-Mercapto-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.